Home > Products > Screening Compounds P19124 > 3'-epi-Daunorubicin
3'-epi-Daunorubicin - 66322-65-4

3'-epi-Daunorubicin

Catalog Number: EVT-1539464
CAS Number: 66322-65-4
Molecular Formula: C27H29NO10
Molecular Weight: 527.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
3'-Epidaunorubicin is a natural product found in Streptomyces coeruleorubidus and Streptomyces peucetius with data available.

Doxorubicin

    Compound Description: Doxorubicin, also known as Adriamycin, is an anthracycline antibiotic widely used in cancer chemotherapy. [, , , , , , , , , , , , , , ] It exhibits potent antitumor activity but is associated with side effects such as cardiotoxicity. [, , , , , , ] Doxorubicin is known to stimulate topoisomerase II-mediated DNA cleavage in a sequence-specific manner. [, ]

Daunorubicin

    Compound Description: Daunorubicin is an anthracycline antibiotic, isolated from Streptomyces peucetius, used to treat various malignancies. [, , , , , , , , , , , ] Like other anthracyclines, it displays antitumor activity by intercalating into DNA and inhibiting topoisomerase II but carries a risk of cardiotoxicity. [, , , , , , ] Daunorubicin also exhibits sequence-specific stimulation of topoisomerase II-mediated DNA cleavage. [, ]

    Relevance: Daunorubicin is the parent compound of 3'-Epidaunorubicin. [, , , , , , ] The structural difference lies in the stereochemistry of the amino group at the 3' position of the sugar moiety, with 3'-Epidaunorubicin being the 3'-epimer of Daunorubicin. [, ] Although structurally similar, they exhibit distinct DNA sequence specificities in their interaction with topoisomerase II, affecting their biological activities. [, ]

Idarubicin

    Compound Description: Idarubicin is a more lipophilic derivative of daunorubicin, also belonging to the anthracycline class of antitumor antibiotics. [, , ] It exhibits activity against various cancers and is often administered intravenously, although oral formulations are being explored. [, ] Like other anthracyclines, it exerts its cytotoxic effects through DNA intercalation and topoisomerase II inhibition. []

    Relevance: Idarubicin shares a similar anthracycline core structure with 3'-Epidaunorubicin, and both belong to the same chemical class. [] Modifications to the sugar moiety, like those seen in 3'-Epidaunorubicin and its analogs, are explored in research to alter the drug's sequence specificity and potentially improve its therapeutic index. [] One study examined the relationship between topoisomerase II-mediated DNA breaks and lethal effects of anthracyclines, including idarubicin and its analogs with modified sugar moieties. []

Epirubicin

    Compound Description: Epirubicin is a close structural analog of doxorubicin, another anthracycline antibiotic commonly used in cancer chemotherapy. [, , , , , ] It is a stereoisomer of doxorubicin, differing in the orientation of the hydroxyl group at the 4' position of the sugar moiety. [, , , , ] While both drugs share a similar mechanism of action, epirubicin is reported to exhibit a lower incidence of cardiotoxicity compared to doxorubicin. [, , , , ]

    Relevance: Epirubicin belongs to the same chemical class as 3'-Epidaunorubicin, both being anthracycline antibiotics. [, , , , ] The comparison between epirubicin and doxorubicin highlights the significant impact of even subtle structural modifications on the pharmacological and toxicological profiles of anthracyclines. [, , , , ] This emphasizes the importance of exploring structural modifications, like the 3'-epimerization in 3'-Epidaunorubicin, to potentially identify anthracycline derivatives with improved therapeutic indices. [, ]

4'-Demethoxydaunorubicin

    Compound Description: 4'-Demethoxydaunorubicin is an anthracycline analog where the methoxy group at the 4' position of the aglycone moiety is absent. [, , ] This modification affects its physicochemical properties and potentially influences its interaction with DNA and topoisomerase II. [, ] 4'-Demethoxydaunorubicin has shown potent antitumor activity in preclinical studies. [, ]

    Relevance: 4'-Demethoxydaunorubicin is a structural analog of 3'-Epidaunorubicin, differing in the 4'-substituent on the aglycone. [, ] Comparing the biological activities of these compounds can provide insights into the structure-activity relationships of anthracyclines, particularly the contributions of both the sugar and aglycone moieties. [, ]

3'-Deamino-3'-epi-hydroxy-4'-deoxy-4'-amino-daunorubicin

    Compound Description: This compound is a complex analog of daunorubicin with multiple modifications in its sugar moiety. [] It lacks the 3'-amino group, features a hydroxyl group at the 3'-position with epimerized stereochemistry, and has a 4'-amino group replacing the original hydroxyl. [] These substantial modifications significantly impact its interaction with topoisomerase II and its overall biological activity. []

    Relevance: 3'-Deamino-3'-epi-hydroxy-4'-deoxy-4'-amino-daunorubicin serves as a valuable tool to study the structure-activity relationships of anthracyclines, particularly the role of specific functional groups in the sugar moiety for interaction with DNA and topoisomerase II. [] While it shares the 3'-epimerization with 3'-Epidaunorubicin, the additional modifications allow for a deeper understanding of the individual contributions of each functional group to the overall activity and toxicity profile. []

3'-Deamino-4'-deoxy-4'-epi-amino-idarubicin

    Compound Description: This idarubicin analog exhibits modifications in the sugar moiety, featuring a 3'-deamino group, a 4'-deoxy group, and an epimerized 4'-amino group. [] These alterations influence its interaction with DNA and topoisomerase II, leading to an altered sequence specificity compared to the parent idarubicin. []

    Relevance: This compound provides insights into the impact of modifications in both the sugar and aglycone moieties of anthracyclines on their biological activity and sequence specificity. [] Although structurally more complex than 3'-Epidaunorubicin, it helps elucidate the structure-activity relationships of anthracyclines and highlights the potential for developing analogs with improved therapeutic profiles. []

4-Demethoxy-3'-deamino-3'-hydroxy-4'-epi-doxorubicin

    Compound Description: This doxorubicin analog incorporates multiple structural modifications, including the removal of the 4-methoxy group, replacement of the 3'-amino group with a hydroxyl group, and epimerization at the 4'-position. [] These changes significantly affect its interaction with DNA, topoisomerase II, and its overall cytotoxicity. []

    Relevance: Similar to other related compounds, this complex analog allows for a deeper understanding of the structure-activity relationships of anthracyclines, particularly the contributions of various functional groups in both the sugar and aglycone moieties to their biological activity. [] Although structurally distinct from 3'-Epidaunorubicin, it highlights the potential for modulating the pharmacological and toxicological profiles of anthracyclines through strategic structural modifications. []

4'-Epidoxorubicin

    Compound Description: 4'-Epidoxorubicin is an epimer of doxorubicin, differing in the stereochemistry of the hydroxyl group at the 4' position of the sugar moiety. [, , , ] It is a synthetic anthracycline analog with antitumor activity, and its pharmacological and toxicological profile is under investigation. [, , , ]

    Relevance: Like 3'-Epidaunorubicin, 4'-Epidoxorubicin showcases the impact of epimerization within the sugar moiety on the activity of anthracyclines. [, , , ] Although the epimerization occurs at different positions in these two compounds, it highlights the sensitivity of anthracycline activity to even subtle stereochemical changes, prompting further investigation into the structure-activity relationships. [, , , ]

3',4'-Diepidaunorubicin

    Compound Description: 3',4'-Diepidaunorubicin is a synthetic daunorubicin analog with epimerization at both the 3' and 4' positions of the sugar moiety. [, ] This compound is structurally related to daunorubicin and represents another example of exploring stereochemical modifications to modulate the activity of anthracyclines. [, ]

    Relevance: 3',4'-Diepidaunorubicin underscores the significance of stereochemistry in the sugar moiety for anthracycline activity, further emphasizing the relevance of exploring epimerization as a tool for drug design. [, ] While it features epimerization at both the 3' and 4' positions compared to only the 3' position in 3'-Epidaunorubicin, it highlights the potential for fine-tuning the activity of these antitumor agents through precise stereochemical control. [, ]

3'-Hydroxy-3',5'-Diepidaunorubicin

    Compound Description: 3'-Hydroxy-3',5'-Diepidaunorubicin is another synthetic analog of daunorubicin, characterized by epimerization at both the 3' and 5' positions of the sugar moiety, along with a hydroxyl group at the 3' position. [] This compound exemplifies the continued exploration of modified sugar analogs to modulate the pharmacological properties of anthracyclines. []

    Relevance: While structurally distinct from 3'-Epidaunorubicin due to the additional epimerization at the 5' position and the presence of a 3'-hydroxyl group, 3'-Hydroxy-3',5'-Diepidaunorubicin showcases the versatility of sugar modification as a strategy for developing novel anthracycline derivatives. [] It highlights the potential for fine-tuning the activity and toxicity profiles of these compounds by combining different structural changes within the sugar moiety. []

3',6'-Dihydroxy-3',5'-Diepidaunorubicin

    Compound Description: 3',6'-Dihydroxy-3',5'-Diepidaunorubicin represents a complex analog of daunorubicin with epimerization at the 3' and 5' positions of the sugar moiety, and additional hydroxyl groups at the 3' and 6' positions. [] This heavily modified analog exemplifies the extensive exploration of structural modifications in the pursuit of anthracyclines with improved therapeutic properties. []

    Relevance: Despite its significant structural differences from 3'-Epidaunorubicin, 3',6'-Dihydroxy-3',5'-Diepidaunorubicin provides valuable insights into the tolerance of anthracyclines to substantial modifications within their sugar moiety. [] While the biological activity of this specific analog might differ significantly from 3'-Epidaunorubicin, it emphasizes the potential for generating a wide array of derivatives with potentially unique pharmacological profiles through strategic sugar modifications. []

Properties

CAS Number

66322-65-4

Product Name

3'-epi-Daunorubicin

IUPAC Name

(7S,9S)-9-acetyl-7-[(2R,4R,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C27H29NO10

Molecular Weight

527.5 g/mol

InChI

InChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14+,16-,17-,22+,27-/m0/s1

InChI Key

STQGQHZAVUOBTE-GKPNIHARSA-N

SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Synonyms

3',epidaunorubicin
3'-epidaunorubicin
3'-epidaunorubicin hydrochloride, (8s-cis)-isomer
4'-epidaunorubicin

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Isomeric SMILES

C[C@H]1[C@H]([C@@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.